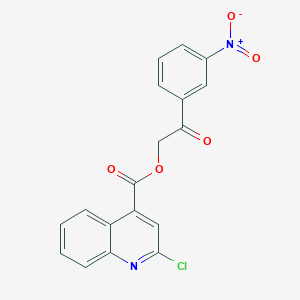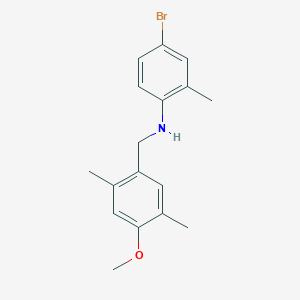![molecular formula C17H13FIN3O2S B14920336 (2E)-3-(4-fluorophenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14920336.png)
(2E)-3-(4-fluorophenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, an iodobenzoyl hydrazino moiety, and a carbothioyl acrylamide framework, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 2-iodobenzoyl chloride to form the intermediate 2-(2-iodobenzoyl)-4-fluoroaniline. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodobenzoyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, 3-(4-Fluorophenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cells, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
- **4-Fluoro-N-(2-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)-2-oxoethyl)benzamide
- **N-(4-Fluorophenyl)-3-[2-(3-iodobenzoyl)hydrazino]-3-butenamide
Uniqueness: 3-(4-Fluorophenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both fluorophenyl and iodobenzoyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H13FIN3O2S |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[[(2-iodobenzoyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C17H13FIN3O2S/c18-12-8-5-11(6-9-12)7-10-15(23)20-17(25)22-21-16(24)13-3-1-2-4-14(13)19/h1-10H,(H,21,24)(H2,20,22,23,25)/b10-7+ |
InChI Key |
GKQPDIHRXGAYPC-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)butanamide](/img/structure/B14920264.png)
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-[1-oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B14920275.png)
![(2E)-N-[(2-bromophenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14920282.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B14920283.png)
methanone](/img/structure/B14920291.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920299.png)
![3-[(4-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14920302.png)
![1-(4-chlorophenyl)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]ethanone](/img/structure/B14920304.png)
![3,4-dimethoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B14920310.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B14920312.png)
![(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone](/img/structure/B14920319.png)
![2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14920339.png)

